

# Crotonic Anhydride: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Dicrotalic anhydride*

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## Abstract

This technical guide provides an in-depth overview of crotonic anhydride, a versatile reagent in organic synthesis. The document details its chemical identity according to IUPAC nomenclature, summarizes its key physicochemical properties, and presents detailed experimental protocols for its synthesis and primary applications. Furthermore, this guide explores its role as a key intermediate in various industrial processes, including the synthesis of pharmaceutical agents. Reaction mechanisms and logical workflows are illustrated to provide a comprehensive understanding of its utility for professionals in research and development.

## Chemical Identity and Nomenclature

Crotonic anhydride is the common name for the organic compound systematically named [(E)-but-2-enoyl] (E)-but-2-enoate according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.<sup>[1]</sup> It is the acid anhydride of crotonic acid.

Table 1: Chemical Identifiers for Crotonic Anhydride

Identifier	Value
IUPAC Name	[(E)-but-2-enoyl] (E)-but-2-enoate[1]
Synonyms	2-Butenoic anhydride, Crotonic acid anhydride[1]
CAS Number	623-68-7
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>3</sub> [1]
Molecular Weight	154.16 g/mol
InChI Key	VJDDQSBNUHLBTD-GGWOSOGESA-N
Canonical SMILES	CC=CC(=O)OC(=O)C=CC

## Physicochemical Properties

Crotonic anhydride is a colorless to pale yellow liquid with a sharp, pungent odor. It is a versatile chemical intermediate used in the agricultural, pharmaceutical, and flavor and fragrance industries.[2]

Table 2: Physical and Chemical Properties of Crotonic Anhydride

Property	Value
Appearance	Colorless to pale yellow liquid[2]
Boiling Point	250 °C
Melting Point	-20 °C
Density	1.04 g/cm <sup>3</sup> at 20 °C
Vapor Pressure	1 hPa at 25 °C
Flash Point	113 °C
Autoignition Temp.	290 °C
Solubility	Reacts with water, soluble in many organic solvents.

## Synthesis of Crotonic Anhydride

Crotonic anhydride is typically synthesized via the dehydration of crotonic acid. A common laboratory and industrial method involves the reaction of crotonic acid with acetic anhydride.

### Experimental Protocol: Synthesis from Crotonic Acid and Acetic Anhydride

This protocol is based on the general method of dehydrating a carboxylic acid using another acid anhydride.[\[3\]](#)[\[4\]](#)

Materials:

- Crotonic acid
- Acetic anhydride
- Polymerization inhibitor (e.g., hydroquinone)[\[3\]](#)
- Inert organic solvent for azeotropic removal of acetic acid (e.g., heptane)[\[3\]](#)
- Round-bottom flask
- Distillation apparatus with a condenser
- Heating mantle
- Magnetic stirrer and stir bar

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and distillation apparatus, combine crotonic acid and a slight excess of acetic anhydride.
- Add a catalytic amount of a polymerization inhibitor, such as hydroquinone.[\[3\]](#)
- Add an inert solvent like heptane to facilitate the removal of the acetic acid byproduct via azeotropic distillation.[\[3\]](#)

- Heat the mixture to a temperature below 100°C. The reaction can be conducted under reduced pressure to lower the boiling point of the acetic acid formed.<sup>[3]</sup>
- Continuously remove the acetic acid-heptane azeotrope by distillation as the reaction proceeds.<sup>[3]</sup>
- Once the theoretical amount of acetic acid has been removed, cool the reaction mixture.
- The remaining liquid, which is crude crotonic anhydride, can be purified by fractional distillation under reduced pressure.

## Key Reactions and Applications

Crotonic anhydride is a valuable reagent primarily utilized for its ability to acylate nucleophiles and as a monomer in polymerization reactions.

## Esterification Reactions

As a reactive anhydride, it is an effective acylating agent for alcohols, leading to the formation of crotonate esters.

This protocol is a representative example of an esterification reaction using crotonic anhydride.

Materials:

- Crotonic anhydride
- Benzyl alcohol
- Pyridine (as a catalyst and acid scavenger)
- Anhydrous diethyl ether (as a solvent)
- Separatory funnel
- Magnetic stirrer and stir bar
- Standard laboratory glassware

#### Procedure:

- In a clean, dry round-bottom flask, dissolve benzyl alcohol in anhydrous diethyl ether.
- Add an equimolar amount of pyridine to the solution.
- Cool the mixture in an ice bath and slowly add crotonic anhydride (1.0 to 1.1 equivalents) with continuous stirring.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove unreacted crotonic acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl crotonate.
- Purify the product by vacuum distillation or column chromatography.

## Polymerization Reactions

Crotonic anhydride can be used as a precursor in the synthesis of polymers. While less reactive than other monomers, it can undergo polymerization, often initiated by free radicals.

This protocol outlines a general procedure for the free-radical polymerization of crotonic anhydride.

#### Materials:

- Crotonic anhydride (monomer)
- A free-radical initiator (e.g., benzoyl peroxide or AIBN)
- Anhydrous, deoxygenated solvent (e.g., benzene or toluene)
- Schlenk flask or similar reaction vessel for inert atmosphere reactions

- Inert gas supply (nitrogen or argon)
- Heating source with temperature control
- Precipitating solvent (e.g., methanol or hexane)

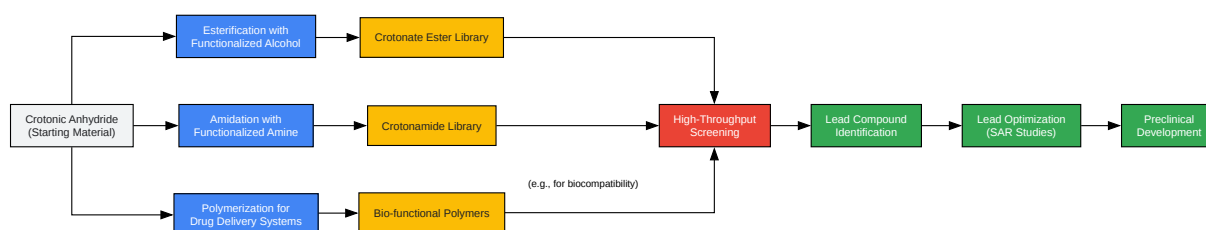
#### Procedure:

- Purify the crotonic anhydride monomer by vacuum distillation to remove any inhibitors.
- In a Schlenk flask under an inert atmosphere, dissolve the purified crotonic anhydride in the anhydrous, deoxygenated solvent.
- Add a small amount of the free-radical initiator.
- Heat the reaction mixture to the appropriate temperature to initiate polymerization (typically 60-80 °C, depending on the initiator).
- Maintain the reaction at this temperature for several hours. The progress can be monitored by observing the increase in viscosity of the solution.
- Terminate the polymerization by cooling the reaction mixture.
- Precipitate the polymer by slowly adding the reaction solution to a stirred, non-solvent such as methanol or hexane.
- Collect the precipitated polymer by filtration, wash with the precipitating solvent, and dry under vacuum.

## Role in Drug Development

Crotonic anhydride and its derivatives serve as important intermediates in the synthesis of various pharmaceutical compounds.[5][6] It is a key building block for active pharmaceutical ingredients (APIs) and advanced intermediates.[5] For instance, it is used as a raw material for antibacterial drugs and sulfonamides.[7] It has also been utilized in the preparation of optically active pyrrolidines, which are intermediates for kainic acid, a compound used as an antiworming agent and in neuroscience research.[2]

The following diagram illustrates a logical workflow for the utilization of crotonic anhydride in the early stages of drug discovery and development.



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## References

- 1. Crotonic anhydride | C<sub>8</sub>H<sub>10</sub>O<sub>3</sub> | CID 6049834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CROTONIC ANHYDRIDE | Godavari [godavaribiorefineries.com]
- 3. GB612790A - Improvements in the manufacture of crotonic anhydride - Google Patents [patents.google.com]
- 4. GB656740A - Improvements in the manufacture of crotonic anhydride - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. bocsci.com [bocsci.com]
- 7. crotonic anhydride|methyl 3-methyl-2-butenate, 924-50-5, chloromethyl pivalate, 18997-19-8, Trimethylacetone nitrile, 630-18-2, crotonyl chloride, crotonic anhydride, crotamiton,

Pivalicanhydride, 1538-75-6, Iodomethyl PivalateProducts [liyechem.com]

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